molecular formula C12H16N2OS B5768745 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide

2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide

Cat. No. B5768745
M. Wt: 236.34 g/mol
InChI Key: HFCDSPLSIXFUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide, also known as MPTP, is a chemical compound used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields.

Scientific Research Applications

2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It is commonly used as a tool compound to investigate the role of thioamides in drug design and development. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been investigated for its potential use as an anticonvulsant and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is not fully understood. However, it is believed to act as a thioamide by forming covalent bonds with cysteine residues in proteins. This can lead to changes in protein structure and function, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. One area of interest is its potential use as an anticonvulsant and anti-inflammatory agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could be investigated for its potential use in cancer treatment, as it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Overall, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has many potential applications in scientific research, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is a thioamide compound that has been studied for its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory and anticonvulsant effects. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could focus on its potential use as an anticonvulsant, anti-inflammatory, and cancer treatment agent.

Synthesis Methods

2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can be synthesized through a multi-step process involving the reaction of 2-methylphenyl isothiocyanate with 2-amino-2-methylpropan-1-ol. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. The synthesis of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is relatively straightforward and can be achieved using standard laboratory techniques.

properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCDSPLSIXFUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide

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